Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-
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Overview
Description
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with acetamide under controlled conditions. The reaction is often catalyzed by acidic or basic agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted acetamides. These products have diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Scientific Research Applications
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares a similar hydroxyl group but differs in the ring structure.
4-Hydroxy-2-quinolone: Similar in having a hydroxyl group but with a different core structure.
N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]: Contains a hydroxyl group and a complex ring structure.
Uniqueness
Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C8H11N3O4 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H11N3O4/c1-10-3-5(9-6(13)4-12)7(14)11(2)8(10)15/h3,12H,4H2,1-2H3,(H,9,13) |
InChI Key |
BEBIKFZCOBFUMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)NC(=O)CO |
Origin of Product |
United States |
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